N-cyclohexyl-2-hydrazinyl-2-oxoacetamide

Description

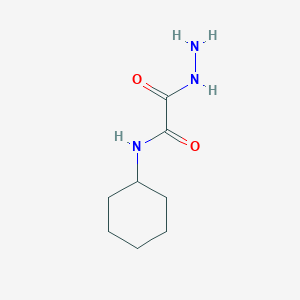

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-2-hydrazinyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c9-11-8(13)7(12)10-6-4-2-1-3-5-6/h6H,1-5,9H2,(H,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXGUXLKSXMTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Broader Class of α Ketoamide and Hydrazine Derivatives

N-cyclohexyl-2-hydrazinyl-2-oxoacetamide belongs to two significant families of organic compounds: α-ketoamides and hydrazine (B178648) derivatives. Both classes are well-established in chemical and biomedical sciences for their versatile reactivity and diverse biological activities.

The α-ketoamide motif is recognized as a "privileged structure" in medicinal chemistry, frequently found in natural products, approved drugs, and clinical candidates. nih.govacs.org This moiety is characterized by a ketone and an amide group separated by a single bond, which can interact with biological targets in several ways. acs.org The α-ketoamide group can confer a degree of rigidity or flexibility to a molecule, establish hydrogen bonds with target biomolecules, or react covalently with catalytic residues (like serine or cysteine) in enzymes. acs.org Derivatives of α-ketoamides have shown improved pharmacokinetic properties, such as better membrane permeability and enhanced stability against plasma esterases, when compared to related dicarbonyl compounds like α-ketoacids and α-ketoesters. nih.govacs.org Their utility has been demonstrated in the development of inhibitors for various enzymes, including proteases and calpains. nih.govacs.org For instance, certain peptide α-ketoamide derivatives have been identified as potent and selective inhibitors of the 20S proteasome, a key target in cancer therapy. acs.orgnih.gov

Hydrazine derivatives , characterized by the N-N single bond, are a cornerstone of organic synthesis and are integral to many bioactive molecules. nbinno.comnih.govresearchgate.net They serve as versatile building blocks for constructing complex molecular architectures, particularly nitrogen-containing heterocyclic systems like pyrazoles, pyridazines, and triazoles. nbinno.com The N-N linkage is a key structural motif in numerous pharmaceutical and agricultural agents. nih.gov Hydrazides and their corresponding hydrazones have garnered significant attention for their wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, antimalarial, and antitumor properties. nih.govresearchgate.netmdpi.comnih.gov The reactivity of the hydrazine group allows for its incorporation into larger molecules, making it a valuable tool for drug discovery. organic-chemistry.orgnih.gov

Significance of the Cyclohexyl and Hydrazinyl Moieties in Drug Design and Organic Synthesis

The specific functional groups within N-cyclohexyl-2-hydrazinyl-2-oxoacetamide—the cyclohexyl and hydrazinyl moieties—each contribute unique and valuable properties that are widely exploited in modern drug design and synthesis.

The cyclohexyl group is a popular non-aromatic carbocyclic fragment in drug discovery, serving as either a core structure or a peripheral side chain. pharmablock.com Its significance lies in its three-dimensional structure, which contrasts with the flat nature of a phenyl group for which it often serves as a bioisostere. pharmablock.com This three-dimensionality can offer more contact points with a target protein, potentially leading to better binding affinity. pharmablock.com The cyclohexyl ring can also function as a rigid version of a more flexible alkyl chain, which reduces the entropic penalty upon binding. pharmablock.com Due to their hydrophobic nature, alkyl groups like cyclohexyl can enhance membrane permeability, thereby improving a drug's absorption and distribution. The cyclohexane (B81311) ring is found in numerous natural products and synthetic drugs, including steroids, morphine, and the antiviral oseltamivir. pharmablock.com

The hydrazinyl moiety and its derivatives, such as hydrazides, are crucial functional groups in medicinal chemistry. nih.gov Hydrazides are considered important synthons for creating a variety of heterocyclic compounds through cyclization or cycloaddition reactions. mdpi.comnih.gov The ability to form hydrazones through reaction with aldehydes and ketones is a common strategy in the synthesis of compounds with diverse pharmacological potential. mdpi.comnih.gov The N-N linkage is a key feature in many bioactive agents, and molecules containing this moiety have demonstrated a wide array of therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.gov

Table 1: Properties and Roles of Key Moieties

Overview of Current Academic Interest and Research Trajectories

Elaboration of Novel Synthetic Routes to the Core Oxoacetamide Scaffold

The N-substituted α-ketoamide framework is a prevalent motif in numerous biologically active compounds and serves as a versatile synthetic intermediate. acs.orgrsc.orgnih.gov Consequently, a variety of synthetic strategies have been developed to access this important structural class.

Amidation and Esterification Pathways: From Precursors to Oxoacetamides

A fundamental approach to the synthesis of N-cyclohexyl-2-oxoacetamide involves the amidation of an α-keto acid or its corresponding ester derivative. jumedicine.comorganic-chemistry.orgorganic-chemistry.org

One direct method is the coupling of an α-keto acid with cyclohexylamine (B46788). This reaction typically requires an activating agent to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

Alternatively, a two-step sequence involving esterification followed by amidation can be employed. An α-keto acid can be converted to its corresponding α-ketoester, for example, an ethyl or methyl ester. This ester can then be treated with cyclohexylamine to furnish the desired N-cyclohexyl-2-oxoacetamide. This pathway can sometimes offer advantages in terms of purification and handling of intermediates.

The synthesis of N-substituted acetamide (B32628) derivatives can also be achieved through the reaction of an amine with chloroacetyl chloride, followed by nucleophilic substitution. rjptonline.orgresearchgate.netresearchgate.net

Isocyanide-Based Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. Isocyanide-based MCRs, in particular, are powerful tools for the synthesis of amide derivatives. nih.govnih.gov

The Ugi four-component reaction is a cornerstone of MCRs, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govyoutube.com For the synthesis of a precursor to this compound, a protected glyoxal (B1671930) derivative could theoretically be used as the aldehyde component, along with cyclohexylamine, a suitable carboxylic acid, and an isocyanide. The resulting α-acylamino amide would then require further modification to reveal the oxoacetamide functionality.

The Passerini three-component reaction involves the reaction of a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. nih.govresearchgate.net While not directly yielding an oxoacetamide, the Passerini product can be a valuable intermediate that may be further elaborated to the target structure.

Interestingly, catalyst-free methods for the synthesis of N-substituted oxoacetamides have been reported. For instance, the reaction of salicylaldehyde (B1680747) with cyclohexyl isocyanide in dichloromethane (B109758) at ambient temperature has been shown to produce N-cyclohexyl-2-(2-hydroxyphenyl)-2-oxoacetamide in good yields. nih.gov This suggests the possibility of direct condensation pathways under mild conditions, avoiding the need for metal catalysts or other additives. nih.govresearchgate.net

Introduction of the Hydrazinyl Moiety: Specific Functionalization Strategies

Once the N-cyclohexyl-2-oxoacetamide scaffold or a suitable precursor is in hand, the next critical step is the introduction of the hydrazinyl group.

Reaction with Hydrazines for Hydrazino-oxoacetamide Formation

The most direct method for introducing the hydrazinyl moiety is the reaction of an appropriate precursor with hydrazine (B178648) or a substituted hydrazine. wikipedia.org Specifically, N-cyclohexyl-2-oxoacetamide can be reacted with hydrazine hydrate (B1144303) to form this compound. This reaction proceeds via the nucleophilic attack of hydrazine on the ketone carbonyl group of the oxoacetamide, followed by dehydration to form a hydrazone. tandfonline.comnih.govchemicalpapers.com

It is important to control the reaction conditions to favor the formation of the desired hydrazone and avoid potential side reactions, such as the formation of azines. wikipedia.org The chemoselectivity of the reaction of hydrazine with keto esters is a known consideration in organic synthesis. tandfonline.comgoogle.com

Interactive Data Table: Synthetic Precursors and Reagents

| Compound Name | Role in Synthesis | Reaction Type |

| α-Keto Acid | Precursor to Oxoacetamide | Amidation |

| Cyclohexylamine | Reagent | Amidation, Ugi Reaction |

| Chloroacetyl Chloride | Reagent | Acylation |

| Cyclohexyl Isocyanide | Reagent | Ugi/Passerini Reactions, Condensation |

| Salicylaldehyde | Precursor in Catalyst-Free Synthesis | Condensation |

| Hydrazine Hydrate | Reagent | Hydrazone Formation |

| N-cyclohexyl-2-oxoacetamide | Intermediate | Hydrazone Formation |

Selective Derivatization of the Hydrazine Nitrogen

The hydrazine group in this compound possesses two nitrogen atoms with distinct nucleophilicities, allowing for selective derivatization. The terminal nitrogen (NH2) is generally more nucleophilic and less sterically hindered than the nitrogen adjacent to the carbonyl group. This difference allows for regioselective reactions.

One common derivatization is the formation of hydrazones through condensation with aldehydes and ketones. This reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with acid catalysis. The resulting hydrazone can be a key intermediate for the synthesis of more complex heterocyclic systems.

Table 1: Examples of Selective Derivatization Reactions of the Hydrazine Moiety

| Reactant | Reagent | Product Type |

| This compound | Aromatic Aldehyde | N-cyclohexyl-2-(2-arylmethylenehydrazinyl)-2-oxoacetamide |

| This compound | Aliphatic Ketone | N-cyclohexyl-2-(2-alkylidenehydrazinyl)-2-oxoacetamide |

| This compound | Isocyanate | Semicarbazide Derivative |

| This compound | Acyl Chloride | Diacylhydrazine Derivative |

Advanced Mechanistic Investigations in this compound Synthesis

The synthesis of this compound can be envisaged through the reaction of a suitable precursor, such as an oxamic acid derivative, with hydrazine. The mechanism of this seemingly straightforward amidation can be complex, involving considerations of intermediate stability, reaction kinetics, and stereochemistry.

A plausible synthetic route involves the reaction of an activated derivative of N-cyclohexyloxamic acid with hydrazine. The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydrazine nitrogen attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed efficiently. The presence of the cyclohexyl group may influence the stability and reactivity of this intermediate through steric and electronic effects.

In aqueous solutions, the hydrolysis of the amide and hydrazide functionalities can be a competing reaction. A study on the hydrolysis of a related prodrug, 2',3',5'-triacetyl-6-azauridine, demonstrated a complex pH-rate profile, indicating that both acid- and base-catalyzed hydrolysis can occur. nih.gov Similar kinetic behavior can be anticipated for this compound, where the stability of the molecule is dependent on the pH of the medium.

The choice of solvent is also critical. Aprotic polar solvents like DMF or DMSO can facilitate the reaction by solvating the ionic intermediates and transition states. In contrast, protic solvents might interfere by hydrogen bonding with the hydrazine, reducing its nucleophilicity.

Chemical Reactivity and Transformational Pathways of this compound

The reactivity of this compound is characterized by the nucleophilicity of the hydrazine moiety and the electrophilicity of the two carbonyl carbons.

The two carbonyl groups in this compound present potential sites for nucleophilic attack. The amide carbonyl is generally less reactive than the hydrazide carbonyl due to the electron-donating effect of the adjacent nitrogen atom. Strong nucleophiles can, however, react at either carbonyl group, leading to cleavage of the amide or hydrazide bond. The specific outcome of such a reaction would depend on the nature of the nucleophile and the reaction conditions.

Electrophilic Substitution Reactions on the Cyclohexyl Moiety

Electrophilic substitution reactions are characteristic of aromatic systems and are generally not applicable to saturated aliphatic rings like the cyclohexyl group. The carbon-carbon single bonds of the cyclohexyl moiety are non-polar and lack the requisite electron density to attract electrophiles. Consequently, direct electrophilic substitution on the cyclohexyl ring of this compound under standard conditions is not a feasible synthetic pathway. Functionalization of the cyclohexyl ring would typically require initial conversion to an unsaturated derivative, such as a cyclohexene (B86901) or a cyclohexadienyl system, which is beyond the scope of direct electrophilic substitution. It is important to note that while direct functionalization of the cyclohexyl ring is challenging, other parts of the molecule are more amenable to reaction. For instance, recent studies have shown that N-cyclohexyl amides can undergo deoxygenative functionalization, which proceeds via an N-alkyl iminium ion intermediate, though this transforms the amide bond itself rather than substituting the cyclohexyl ring. nih.gov

Redox Chemistry of the α-Ketoamide System: Oxidation and Reduction Pathways

The α-ketoamide core of this compound is a versatile functional group that can undergo both oxidation and reduction, providing pathways to a variety of derivatives.

Oxidation Pathways:

The oxidation of α-ketoamides is a synthetically useful transformation. While direct oxidation of the α-ketoamide itself is less common, the oxidation of related compounds, such as α-hydroxy amides, to form α-ketoamides is a well-established process. researchgate.net This suggests that the α-ketoamide moiety in the target molecule represents a stable oxidation state. However, under forcing oxidative conditions, cleavage of the carbon-carbon bond between the two carbonyl groups could potentially occur. Synthetic routes to α-ketoamides often involve the oxidation of more reduced precursors. For example, a copper-catalyzed, one-pot strategy can convert 1-arylethanols to α-ketoamides through a sequence of alcohol oxidation, sp³ C-H oxidation, and oxidative amidation. acs.org Another approach involves the visible-light-promoted oxidative amidation of bromoalkynes with anilines. lookchem.com

Reduction Pathways:

The reduction of the α-ketoamide system offers a route to α-hydroxy amides, which are valuable building blocks in organic synthesis. Various chemoselective methods have been developed for this transformation, avoiding the reduction of the amide bond.

| Reducing Agent/System | Product | Key Features | Reference |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | α-Hydroxy Amide | Diastereoselective reduction of chiral α-ketoamides. lookchem.com | lookchem.com |

| Rongalite (Sodium Hydroxymethanesulfinate) | α-Hydroxy Amide | Transition-metal- and hydride-free reduction via a radical mechanism. masterorganicchemistry.com | masterorganicchemistry.com |

| Tosylhydrazine/NaHCO₃ | α-Hydroxy Amide | Chemoselective reduction with good to excellent yields. nih.gov | nih.gov |

| Electrochemical Reduction (Methanol as H₂ source) | α-Hydroxy Amide | Metal-free, avoids traditional reducing agents, and can be scaled up. nih.gov | nih.gov |

| CuO-Nanoparticles/PMHS | Enantiomerically enriched α-Hydroxy Amide | Chemo- and enantioselective reduction with a reusable catalyst. libretexts.org | libretexts.org |

Tautomeric Equilibria (Keto-Enol) and Their Influence on Reactivity

The α-ketoamide functionality can theoretically exist in equilibrium with its enol tautomer. nih.govlibretexts.orgyoutube.comkhanacademy.orgacs.org This keto-enol tautomerism involves the migration of a proton and the shifting of a double bond. youtube.com For simple ketones and aldehydes, the keto form is generally much more stable and predominates at equilibrium. nih.gov However, the relative stability of the tautomers can be influenced by factors such as solvent and the nature of substituents. nih.gov

In the case of this compound, the α-keto group is adjacent to another carbonyl group, which can influence the acidity of the α-protons and the stability of the corresponding enolate. The enol form, although likely a minor component at equilibrium, can act as a nucleophile in certain reactions. The formation of the enolate anion under basic conditions is a key step in many reactions of carbonyl compounds. libretexts.org Studies on β-ketoamides have shown that both keto and enol tautomers can be present, with the equilibrium being influenced by intramolecular hydrogen bonding and the electronic effects of substituents. While direct studies on the tautomeric equilibrium of this compound are not available, it is reasonable to assume that the principles governing β-ketoamides would also apply, with the keto form being the major species under neutral conditions.

Bioconjugation Reactions and Mechanistic Insight

The hydrazinyl (-NHNH₂) group in this compound is a key functional group for bioconjugation, enabling the covalent attachment of the molecule to other biomolecules.

The reaction of the hydrazinyl group with aldehydes and ketones to form a hydrazone is a widely used bioconjugation strategy. nih.govwikipedia.org This reaction proceeds via a nucleophilic addition of the hydrazine to the carbonyl carbon, followed by dehydration to form the stable C=N bond of the hydrazone. rsc.org The reaction is typically catalyzed by acid and is often carried out at slightly acidic pH to facilitate the dehydration step without excessively protonating the hydrazine nucleophile. wikipedia.org Hydrazone linkages are relatively stable but can be reversible, a property that has been exploited in the design of drug delivery systems. nih.gov

General Mechanism of Hydrazone Formation:

Nucleophilic Attack: The terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a tetrahedral intermediate.

Dehydration: The hydroxyl group is protonated under acidic conditions, forming a good leaving group (water), which is then eliminated to form the hydrazone. rsc.org

While the hydrazinyl group directly participates in hydrazone formation, the α-keto group of the oxoacetamide moiety can react with hydroxylamine (B1172632) derivatives to form an oxime. rsc.org This reaction is mechanistically similar to hydrazone formation, involving the nucleophilic attack of the hydroxylamine on the ketone carbonyl, followed by dehydration. rsc.org Oxime ligations are known for their high chemoselectivity and the stability of the resulting linkage, making them valuable in bioconjugation. The formation of an oxime from the α-ketoamide would introduce a new functional group, potentially altering the molecule's properties and allowing for further chemical modifications.

| Reaction | Reactant on this compound | Co-reactant | Product Linkage | Key Features | Reference |

|---|---|---|---|---|---|

| Hydrazone Formation | Hydrazinyl group | Aldehyde or Ketone | Hydrazone (C=N-NH) | Widely used in bioconjugation; reversible under certain conditions. nih.govwikipedia.org | nih.govwikipedia.orgrsc.org |

| Oxime Formation | α-Keto group | Hydroxylamine | Oxime (C=N-OH) | Highly chemoselective and stable linkage. rsc.org | rsc.org |

Alkynylation Reactions of Oxoacetamide Scaffolds

Alkynylation, the introduction of an alkyne group, is a powerful tool in organic synthesis for creating more complex molecules. The oxoacetamide scaffold can undergo alkynylation through various methods. A notable example is the decarboxylative alkynylation of α-keto acids, which are structurally related to the α-ketoamide moiety. masterorganicchemistry.comnih.gov This reaction, promoted by agents like K₂S₂O₈, allows for the formation of ynones (compounds containing a carbonyl group conjugated to a carbon-carbon triple bond). masterorganicchemistry.comnih.gov This suggests that a similar strategy could potentially be applied to this compound, likely involving the generation of a radical intermediate.

Another potential route for the alkynylation of the α-ketoamide involves the reaction with hypervalent iodine reagents, which serve as electrophilic sources of the alkyne group. These reactions are often catalyzed by transition metals like rhodium and can proceed under mild conditions.

Nucleophilic Substitution Reactions for Scaffold Diversification

The structural architecture of this compound, featuring a terminal hydrazinyl moiety, presents a versatile platform for scaffold diversification through nucleophilic substitution reactions. The lone pair of electrons on the terminal nitrogen atom of the hydrazinyl group allows this compound to act as a potent nucleophile, enabling the introduction of a wide array of functional groups and the construction of more complex molecular frameworks. This section explores the key nucleophilic substitution reactions that can be employed to modify this compound, leading to a diverse range of derivatives.

The hydrazide functional group is a crucial component in the synthesis of various heterocyclic compounds and other derivatives. researchgate.net While hydrazides are generally considered less nucleophilic than corresponding hydrazine derivatives, this characteristic can be advantageous for achieving chemoselective reactions. researchgate.netnih.gov The reactivity of the hydrazinyl group in this compound is central to its utility in synthetic diversification.

Reaction with Aldehydes and Ketones to Form Hydrazones

One of the most fundamental nucleophilic substitution reactions involving the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones. nih.govmdpi.com This reaction proceeds via a nucleophilic attack of the terminal nitrogen of the hydrazinyl group on the electrophilic carbonyl carbon, followed by dehydration. This method is widely used for the functionalization of molecules containing a hydrazide moiety. nih.govresearchgate.net

The reaction of this compound with various aldehydes and ketones can lead to a library of N-cyclohexyl-2-oxo-2-(2-alkylidene/arylidenehydrazinyl)acetamide derivatives. The properties of the resulting hydrazone can be fine-tuned by varying the substituent on the aldehyde or ketone.

Table 1: Representative Examples of Hydrazone Formation from this compound

| Entry | Aldehyde/Ketone | Product |

| 1 | Benzaldehyde | N-cyclohexyl-2-oxo-2-(2-benzylidenehydrazinyl)acetamide |

| 2 | Acetone | N-cyclohexyl-2-(2-isopropylidenehydrazinyl)-2-oxoacetamide |

| 3 | 4-Nitrobenzaldehyde | N-cyclohexyl-2-(2-(4-nitrobenzylidene)hydrazinyl)-2-oxoacetamide |

| 4 | Cyclohexanone | N-cyclohexyl-2-(2-cyclohexylidenehydrazinyl)-2-oxoacetamide |

This table presents hypothetical products based on established chemical principles of hydrazone formation.

Acylation of the Terminal Nitrogen

For instance, the reaction with acetyl chloride would yield N-cyclohexyl-2-(2-acetylhydrazinyl)-2-oxoacetamide. The choice of the acylating agent is critical and can introduce a wide range of substituents.

Table 2: Examples of N-Acylation of this compound

| Entry | Acylating Agent | Product |

| 1 | Acetyl Chloride | N-cyclohexyl-2-(2-acetylhydrazinyl)-2-oxoacetamide |

| 2 | Benzoyl Chloride | N-cyclohexyl-2-(2-benzoylhydrazinyl)-2-oxoacetamide |

| 3 | Cyclohexanecarbonyl chloride | N-cyclohexyl-2-(2-(cyclohexanecarbonyl)hydrazinyl)-2-oxoacetamide |

This table illustrates potential products from the N-acylation of the starting material.

Synthesis of Heterocyclic Scaffolds

Hydrazides are valuable precursors for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. nih.govrsc.orghilarispublisher.com By reacting this compound with appropriate bifunctional electrophiles, a range of heterocyclic scaffolds can be constructed.

A prominent example is the synthesis of pyrazole (B372694) derivatives. hilarispublisher.com Reaction with a 1,3-dicarbonyl compound, such as acetylacetone, would lead to the formation of a pyrazole ring through a condensation-cyclization sequence. This approach allows for the generation of highly substituted pyrazole derivatives attached to the N-cyclohexyl-2-oxoacetamide core.

Another important class of heterocycles accessible from hydrazides are pyridazines. nih.gov Recyclization reactions of certain substrates with hydrazides can lead to the formation of di- and tetrahydropyridazine scaffolds. researchgate.netnih.gov

Table 3: Potential Heterocyclic Scaffolds from this compound

| Entry | Reagent | Heterocyclic Product |

| 1 | Acetylacetone | N-cyclohexyl-2-((3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)acetamide |

| 2 | Diethyl malonate | N-cyclohexyl-2-oxo-2-((3-oxo-2,3-dihydro-1H-pyrazol-1-yl)carbonyl)acetamide |

| 3 | 2,5-Hexanedione | N-cyclohexyl-2-((2,5-dimethyl-1H-pyrrol-1-yl)carbamoyl)acetamide |

The products in this table are illustrative of the types of heterocyclic systems that could be synthesized.

N-Arylation Reactions

The nucleophilic character of the hydrazinyl nitrogen also permits N-arylation reactions. Catalytic methods, for example using copper or palladium catalysts, can be employed to couple this compound with aryl halides. organic-chemistry.org This reaction introduces an aryl group on the terminal nitrogen, significantly increasing the structural diversity and providing access to compounds with potentially interesting electronic and biological properties.

The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and regioselectivity.

Table 4: Hypothetical N-Arylation of this compound

| Entry | Aryl Halide | Catalyst/Conditions | Product |

| 1 | Iodobenzene | CuI, Cs2CO3 | N-cyclohexyl-2-oxo-2-(2-phenylhydrazinyl)acetamide |

| 2 | 4-Bromotoluene | Pd(OAc)2, Buchwald ligand | N-cyclohexyl-2-oxo-2-(2-(p-tolyl)hydrazinyl)acetamide |

| 3 | 1-Chloro-4-nitrobenzene | Ni(II)-bipyridine complex, light | N-cyclohexyl-2-(2-(4-nitrophenyl)hydrazinyl)-2-oxoacetamide |

This table outlines potential N-arylation products based on known catalytic cross-coupling reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the structure and dynamics of molecules.

High-Resolution 1H NMR Spectroscopy

High-resolution proton NMR (¹H NMR) spectroscopy would be instrumental in identifying the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values, which correspond to the number of protons in a given environment. For this compound, one would expect to observe distinct signals for the protons on the cyclohexyl ring, the N-H protons of the amide and hydrazinyl groups, and any exchangeable protons. The coupling patterns would further help to establish the connectivity between adjacent protons. However, no published ¹H NMR spectra or data for this specific compound could be found.

13C NMR Spectroscopy for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, with its chemical shift indicating its electronic environment. For instance, the carbonyl carbons of the amide and oxoacetamide groups would be expected to appear at the downfield end of the spectrum. The carbons of the cyclohexyl ring would have characteristic shifts that could confirm their aliphatic nature. As with the proton NMR data, no experimental ¹³C NMR data has been made publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for assembling the complete molecular structure. COSY spectra would reveal proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC spectra are crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which helps to piece together the different fragments of the molecule. The absence of primary NMR data means that no such 2D NMR studies have been reported.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a synthesized compound. A search for HRMS data for this compound did not yield any results.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a characteristic pattern of fragment ions. The analysis of this fragmentation pattern can provide valuable information about the connectivity of the atoms within the molecule, serving as a confirmation of the structure elucidated by NMR. No MS/MS fragmentation data for this compound could be located in the reviewed literature.

Vibrational Spectroscopy: Infrared (IR) Absorption Characteristics

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various structural features. While specific, experimentally determined spectral data for this exact compound is not widely available in published literature, the expected characteristic absorption bands can be predicted based on the functional groups present in its structure.

These would include:

N-H Stretching: The presence of the hydrazinyl (-NHNH2) and amide (-CONH-) groups would result in N-H stretching vibrations, typically observed in the region of 3200-3500 cm⁻¹. The primary amine of the hydrazinyl group would likely show two distinct bands, while the secondary amide N-H would present a single band.

C-H Stretching: The cyclohexyl group contains both axial and equatorial C-H bonds, leading to stretching vibrations in the 2850-2950 cm⁻¹ region.

C=O Stretching: The two carbonyl groups (amide and oxoacetamide) are a prominent feature and would exhibit strong absorption bands in the range of 1650-1720 cm⁻¹. The precise location of these peaks can be influenced by hydrogen bonding.

N-H Bending: The N-H bending vibrations of the amide and hydrazinyl groups are expected to appear in the 1550-1650 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the amide group typically occur in the 1200-1400 cm⁻¹ range.

An interactive data table summarizing these expected IR absorption characteristics is provided below.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

| Hydrazinyl (-NHNH₂) | N-H Stretch | 3200-3500 (two bands) |

| Amide (-CONH-) | N-H Stretch | 3200-3500 (one band) |

| Cyclohexyl (-C₆H₁₁) | C-H Stretch | 2850-2950 |

| Amide/Oxoacetamide | C=O Stretch | 1650-1720 (strong) |

| Amide/Hydrazinyl | N-H Bend | 1550-1650 |

| Amide | C-N Stretch | 1200-1400 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by absorptions due to the carbonyl groups. The n → π* transitions of the carbonyl chromophores are typically observed in the ultraviolet region. The exact wavelength of maximum absorption (λmax) would be influenced by the solvent used for the analysis. Without specific experimental data, it is anticipated that the compound would exhibit weak absorption bands in the UV region characteristic of its carbonyl functionalities.

Chromatographic Purity Assessment and Enantiomeric Separations (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds. For this compound, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). This would allow for the separation of the target compound from any impurities or starting materials. The purity would be determined by the relative area of the peak corresponding to this compound in the chromatogram. researchgate.net

As this compound does not possess a chiral center, the concept of enantiomeric separation is not applicable to this specific molecule. Chiral chromatography techniques are used to separate enantiomers of chiral compounds, but since the target molecule is achiral, it exists as a single entity and not as a pair of non-superimposable mirror images.

A summary of the typical chromatographic assessment for this compound is presented in the interactive table below.

| Analytical Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase |

| HPLC | Purity Assessment | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient |

Computational Chemistry and Theoretical Modeling of N Cyclohexyl 2 Hydrazinyl 2 Oxoacetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Studies on Ground State Properties (e.g., B3LYP, M062X levels)

No published studies utilizing DFT methods such as B3LYP or M062X to analyze the ground state properties of N-cyclohexyl-2-hydrazinyl-2-oxoacetamide were found. Such studies would be valuable for determining its optimized geometry, electronic structure, and molecular orbitals.

Ab Initio Methods for High-Accuracy Calculations

There is no evidence of high-accuracy Ab Initio calculations being performed for this compound. These methods, while computationally intensive, could provide benchmark data on its electronic and structural properties.

Reaction Mechanism Studies and Transition State Analysis

A search of the scientific literature did not yield any studies on the reaction mechanisms or transition states involving this compound. This area remains open for future investigation to understand its reactivity and potential chemical transformations.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Prediction of Binding Modes and Affinities with Biological Macromolecules

No molecular docking studies have been published that predict the binding modes and affinities of this compound with any biological targets. This type of research is crucial for assessing its potential as a therapeutic agent.

Conformational Landscape Analysis and Flexibility Studies

There are no available molecular dynamics simulations to analyze the conformational landscape and flexibility of this compound. Such simulations would provide insight into its dynamic behavior and how its shape influences its interactions with other molecules.

In Silico Structure-Activity Relationship (SAR) Modeling

In silico SAR modeling is a important tool in modern drug discovery and materials science, enabling researchers to predict the biological activity or properties of a compound based on its chemical structure. For this compound, this would involve correlating its structural features with any known or potential biological targets.

Quantitative Structure-Activity Relationships (QSAR) Derivation

QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity. The development of a QSAR model for this compound would first require a dataset of structurally similar compounds with measured biological activity.

Hypothetical Descriptors for a QSAR Study:

| Descriptor Type | Potential Descriptors for this compound |

| Topological | Molecular Connectivity Indices, Wiener Index, Balaban Index |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Mulliken Charges |

| Steric | Molar Refractivity, van der Waals Volume, Surface Area |

| Hydrophobic | LogP, Hydration Energy |

The derivation of a statistically significant QSAR model, often expressed as a linear or non-linear equation, would allow for the prediction of activity for novel, unsynthesized analogs of this compound. Studies on related structures, such as 2-arylidenehydrazinyl-4-arylthiazole analogues, have successfully employed QSAR to elucidate the relationship between physicochemical parameters and antibacterial activity. nih.gov Similarly, research on pyrazinecarboxamide derivatives has utilized 2D-QSAR to predict herbicidal activity. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For this compound, a pharmacophore model could be developed based on its structure if a known active conformation exists.

Potential Pharmacophoric Features:

Hydrogen Bond Acceptors: The carbonyl oxygens and the nitrogen atoms of the hydrazinyl group.

Hydrogen Bond Donors: The N-H protons of the amide and hydrazinyl groups.

Hydrophobic Feature: The cyclohexyl ring.

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. This would enable the identification of other molecules that match the key interaction features of this compound and are therefore potential candidates for similar biological activity. Virtual screening has proven to be a valuable tool in identifying novel inhibitors for various enzymes. nih.govnih.gov For instance, pharmacophore models have been successfully used to develop 3D-QSAR models for inhibitors of human cancer cells. researchgate.net

Theoretical Studies on Tautomeric Preferences and Conformational Isomerism

The flexibility of this compound suggests that it can exist in multiple tautomeric forms and conformational isomers. Theoretical calculations are essential to determine the relative stabilities of these different forms, which can have a profound impact on the molecule's reactivity and biological interactions.

Tautomerism, the interconversion of structural isomers, could potentially occur in the hydrazinyl-oxoacetamide moiety. Computational methods like Density Functional Theory (DFT) can be employed to calculate the energies of different tautomers, providing insight into their relative populations at equilibrium.

Conformational isomerism relates to the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, key considerations would include the chair conformation of the cyclohexyl ring and the relative orientation of the amide and hydrazinyl groups. X-ray crystallography studies on related compounds, such as 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide, have shown a chair conformation for the cyclohexyl ring and a trans orientation of the two carbonyl groups. nih.gov Similar computational analysis could predict the most stable conformers of this compound in different environments.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships Sar of N Cyclohexyl 2 Hydrazinyl 2 Oxoacetamide and Analogues

Enzyme Inhibition Studies and Mechanistic Insights

The therapeutic potential of N-cyclohexyl-2-hydrazinyl-2-oxoacetamide and its analogues is significantly attributed to their ability to interact with and inhibit various enzymes, thereby modulating key biological processes.

Inhibition of Metabolic Enzymes (e.g., Pancreatic Lipase)

Pancreatic lipase (B570770) is a critical enzyme in the digestion and absorption of dietary fats. scbt.com Its inhibition is a key strategy in managing obesity and related metabolic disorders. scbt.comnih.gov Compounds that can effectively block the action of pancreatic lipase can reduce the breakdown of triglycerides, leading to decreased fat absorption and caloric intake. scbt.com Research into pancreatic lipase inhibitors is a significant area of interest for developing treatments for conditions like hyperlipidemia. scbt.com Orlistat, a hydrogenated derivative of lipstatin, is a well-known pancreatic lipase inhibitor used in the long-term treatment of obesity. nih.gov

Targeting Enzymes in Disease Pathways (e.g., Beta-1,3-Glucuronosyltransferase (B3GAT3))

Beta-1,3-glucuronosyltransferase (B3GAT3) is an enzyme that has been identified as a promising target for cancer therapy, particularly in hepatocellular carcinoma where it is overexpressed. nih.gov Until recently, there were no known small molecule inhibitors for B3GAT3. nih.gov However, recent research has led to the design and synthesis of a series of 2-oxoacetamide (B1243867) derivatives as potent B3GAT3 inhibitors. nih.gov One lead compound, TMLB-C16, has demonstrated significant inhibitory activity against B3GAT3 with a dissociation constant (KD) of 3.962 μM. nih.gov This compound effectively suppressed cancer cell proliferation and migration. nih.gov

Modulation of Inflammatory Mediators (e.g., Cyclooxygenase (COX) Enzymes)

Cyclooxygenase (COX) enzymes, which exist in at least two isoforms (COX-1 and COX-2), are key to the synthesis of prostaglandins (B1171923) from arachidonic acid. nih.gov COX-1 is involved in maintaining normal physiological functions, while COX-2 is a major player in inflammatory processes and pain. nih.gov The inhibition of these enzymes is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research has focused on developing derivatives, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which have shown potential in inhibiting both COX-1 and COX-2. nih.gov The development of selective COX-2 inhibitors aims to provide anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Kinetic and Binding Mechanism Investigations of Enzyme-Inhibitor Complexes

Understanding the kinetics and binding mechanisms of enzyme-inhibitor complexes is crucial for drug development. For instance, in the context of pancreatic lipase inhibition, kinetic studies have revealed that certain flavonoid derivatives act as competitive inhibitors. nih.gov One such derivative, F01, exhibited a competitive inhibition mechanism with an inhibition constant (Ki) of 7.16 μM, indicating a moderate binding affinity. nih.gov In contrast, the established drug Orlistat shows a much stronger binding affinity with a Ki of 0.02 μM. nih.gov Similarly, detailed investigations into the binding of 2-oxoacetamide derivatives to B3GAT3 have been conducted to understand their inhibitory action. nih.gov Molecular docking studies have also been employed to elucidate the binding interactions between novel inhibitors and the active sites of COX enzymes. nih.gov

Cellular and Molecular Pathway Perturbation

Beyond direct enzyme inhibition, this compound and its analogues can influence cellular behavior by perturbing fundamental molecular pathways.

Induction of Programmed Cell Death (Apoptosis) Pathways

A significant finding in the study of 2-oxoacetamide derivatives is their ability to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The lead compound TMLB-C16, a B3GAT3 inhibitor, was found to induce apoptosis in hepatocellular carcinoma cell lines (MHCC-97H and HCCLM3). nih.gov This pro-apoptotic activity contributes to its anti-cancer effects by promoting the self-destruction of malignant cells. nih.gov The induction of apoptosis is a desirable characteristic for anti-cancer agents, and the ability of these compounds to trigger this pathway highlights their therapeutic potential.

| Compound/Analogue | Target Enzyme | Inhibition/Activity Data | Cell Line(s) | Reference |

| TMLB-C16 | B3GAT3 | KD = 3.962 μM, IC50 = 6.53 ± 0.18 μM, IC50 = 6.22 ± 0.23 μM | MHCC-97H, HCCLM3 | nih.gov |

| F01 (Flavonoid Derivative) | Pancreatic Lipase | IC50 = 17.68 ± 1.43 µM, Ki = 7.16 μM | Not Applicable | nih.gov |

| Orlistat | Pancreatic Lipase | Ki = 0.02 μM | Not Applicable | nih.gov |

Modulation of Cellular Signaling Cascades

While specific studies detailing the interaction of this compound with cellular signaling cascades are not extensively documented, the broader class of N-acylhydrazones, to which this compound belongs, has been shown to modulate various signaling pathways. Hydrazone derivatives are recognized for their wide range of biological activities, including roles as antitumor, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov These activities are often a consequence of their ability to interfere with key cellular signaling events.

For instance, certain hydrazone-containing compounds have been identified as inhibitors of enzymes that are critical components of signaling cascades, such as kinases and phosphatases. nih.gov The inhibition of these enzymes can disrupt the phosphorylation-dephosphorylation cycles that govern protein activity and signal transduction. For example, some hydrazinylthiazole derivatives have demonstrated potential as anti-diabetic agents by inhibiting α-amylase, an enzyme involved in carbohydrate metabolism. nih.govresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Principles Governing Biological Efficacy

The biological activity of a molecule is intrinsically linked to its chemical structure. The following sections explore the key structural components of this compound and how modifications to these components could influence its biological efficacy, based on general principles of structure-activity relationships (SAR).

The cyclohexyl ring in this compound is a bulky, lipophilic moiety that can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. The nature and position of substituents on this ring can modulate its binding affinity and selectivity for a biological target.

The introduction of various functional groups on the cyclohexyl ring can alter its steric and electronic properties. For example, the addition of polar groups could enhance solubility and potentially form additional hydrogen bonds with a receptor, while bulky non-polar groups might improve hydrophobic interactions within a binding pocket. unina.it The stereochemistry of these substitutions is also critical, as biological targets are chiral and often exhibit stereospecific binding.

Table 1: Hypothetical Influence of Cyclohexyl Ring Substitutions on Activity

| Substitution | Position | Expected Impact on Activity | Rationale |

| Hydroxyl (-OH) | 4-position | Potential increase | Introduction of a hydrogen bond donor/acceptor. |

| Methyl (-CH₃) | 2-position | Potential decrease | Possible steric hindrance with the binding site. |

| Fluoro (-F) | Multiple | Variable | Can alter electronic properties and metabolic stability. nih.gov |

The hydrazinyl-oxoacetamide core of the molecule is a key pharmacophoric element, likely involved in crucial interactions with its biological target. The N-acylhydrazone moiety (-C(O)-NH-N=C<) is a recognized pharmacophore in many bioactive compounds and is considered a bioisostere of the amide bond. nih.gov Its ability to participate in hydrogen bonding and adopt various conformations makes it a versatile scaffold for molecular recognition. nih.gov

Modifications to the hydrazinyl moiety can have a profound impact on biological activity. For example, replacing the hydrazone linker with more stable bioisosteres, such as an amide or an ester, has been explored to improve the stability of drug candidates while maintaining or even enhancing potency. nih.gov SAR studies on hydrazide-hydrazone derivatives have shown that the nature of the substituents attached to the hydrazone can be pivotal for activity. For instance, in a series of laccase inhibitors, a slim salicylic (B10762653) aldehyde framework attached to the hydrazone was found to be crucial for stabilizing the molecule within the enzyme's active site. mdpi.com

The electronic nature of substituents on aryl rings attached to the hydrazinyl moiety has also been shown to be important. In a study of hydrazinylthiazole derivatives as potential anti-diabetic agents, compounds with strong electron-donating groups on the aryl ring exhibited excellent inhibitory activity against α-amylase. nih.gov

The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its ability to bind to a receptor. The N-acylhydrazone backbone is known to exhibit geometric and conformational isomerism. nih.gov The rotation around the C=N imine bond can lead to E and Z geometric isomers, with the E form generally being more stable. nih.govnih.gov

Furthermore, rotation around the N-C(O) amide bond can result in syn- and anti-periplanar conformers. nih.govacs.org The preferred conformation can be influenced by factors such as solvent polarity and intramolecular hydrogen bonding. nih.govresearchgate.net Theoretical and experimental studies on N-acylhydrazone derivatives have shown that N-methylation can significantly alter the preferred dihedral angle, causing a shift from an antiperiplanar to a synperiplanar conformation. acs.org

The specific conformation adopted by this compound upon binding to its target will dictate the orientation of its functional groups and, consequently, the strength and nature of the ligand-receptor interactions. unina.it A favorable conformation that maximizes complementary interactions with the binding site will result in higher affinity and potency. youtube.com

Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target and the principles of molecular recognition. researchgate.netnih.govnais.net.cn The SAR data, even if derived from analogous compounds, provides a foundation for the rational design of novel derivatives of this compound with improved properties.

One common strategy is bioisosteric replacement, where a functional group is replaced by another with similar physical or chemical properties to enhance potency, improve pharmacokinetic properties, or reduce toxicity. researchgate.netajptr.comresearchgate.net For the hydrazinyl moiety, which can be prone to hydrolysis, replacing it with a more stable linker could be a viable strategy. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be employed to predict the binding modes of new analogues and to identify key structural features that contribute to activity. nih.gov By combining insights from SAR studies and computational modeling, it is possible to design new compounds with optimized interactions with the target, leading to enhanced efficacy and selectivity. nih.govresearchgate.net

Future Research Directions and Advanced Applications

Development of Chemoenzymatic and Biocatalytic Approaches for Sustainable Synthesis

The conventional chemical synthesis of amide bonds often relies on coupling reagents and harsh reaction conditions, contributing to significant waste generation. Future research will likely pivot towards greener, more sustainable methods for synthesizing N-cyclohexyl-2-hydrazinyl-2-oxoacetamide. Chemoenzymatic and biocatalytic strategies represent a promising frontier, leveraging the high selectivity and efficiency of enzymes to forge the key amide and hydrazide linkages.

Biocatalysts, such as lipases or engineered amidases, could be employed for the critical amide bond formation step between an oxamic acid derivative and cyclohexylamine (B46788). rsc.orgnih.gov These enzymatic reactions typically proceed in aqueous solutions or green solvents under mild temperature and pressure, drastically reducing the environmental footprint of the synthesis. rsc.org Researchers may explore immobilized enzymes to facilitate catalyst recovery and reuse, enhancing the economic viability of the process. A key research goal would be to identify or engineer enzymes with high substrate specificity for N-cyclohexylamines and hydrazinyl-activated precursors to achieve high yields and purity, minimizing the need for extensive downstream purification.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Feature | Conventional Chemical Synthesis | Proposed Biocatalytic Route |

|---|---|---|

| Catalyst | Chemical coupling agents (e.g., carbodiimides) | Lipase (B570770), Amidase, or other hydrolases |

| Solvents | Anhydrous organic solvents (e.g., DCM, DMF) | Aqueous buffer, ionic liquids, or bio-solvents |

| Temperature | Often requires heating or cooling (-20°C to 100°C) | Ambient or near-ambient temperature (25°C to 50°C) |

| Byproducts | Stoichiometric amounts of chemical waste | Minimal, primarily water |

| Selectivity | May require protecting groups for other functionalities | High chemo- and regioselectivity |

| Sustainability | Low atom economy, reliance on petrochemicals | High atom economy, renewable catalyst |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and pharmaceutical research. For this compound, these computational tools can accelerate its development by predicting its physicochemical properties, biological activities, and potential toxicities (ADMET - absorption, distribution, metabolism, excretion, and toxicity) before committing to costly and time-consuming laboratory synthesis. nih.goviapchem.org

By training ML models on datasets of structurally related oxoacetamide and hydrazide derivatives, algorithms such as graph neural networks or random forests can learn structure-activity relationships (SAR) and quantitative structure-property relationships (QSPR). nih.govresearchgate.net This would enable the in silico screening of a vast library of virtual derivatives of this compound to identify candidates with optimized properties for specific applications, be it as a pharmaceutical lead or a functional material. Furthermore, AI can aid in retrosynthesis planning, suggesting novel and efficient synthetic pathways that might not be immediately obvious to human chemists. nih.gov

Table 2: Potential Applications of AI/ML in the Study of this compound

| Research Area | AI/ML Application | Potential Outcome |

|---|---|---|

| Drug Discovery | ADMET Prediction | Early identification of potential liabilities (e.g., toxicity, poor metabolism), reducing late-stage failures. |

| Bioactivity Prediction | Screening for potential interactions with therapeutic targets like kinases, proteases, or GPCRs. | |

| Materials Science | Property Prediction | Estimation of material properties (e.g., thermal stability, conductivity) for polymer derivatives. |

| Chemical Synthesis | Retrosynthesis Planning | Identification of novel, efficient, and sustainable synthetic routes. |

| Reaction Outcome Prediction | Predicting the yield and potential side products of functionalization reactions. |

Exploration of this compound as a Chemical Probe for Novel Biological Targets

The hydrazine (B178648) moiety is a versatile functional group known for its nucleophilic and redox properties. This reactivity can be harnessed to design chemical probes for activity-based protein profiling (ABPP), a powerful chemoproteomic technique used to identify and characterize enzyme function directly in complex biological systems. nih.gov Future research could focus on developing this compound as a scaffold for such probes.

The hydrazine group can act as a covalent warhead to target enzymes with electrophilic cofactors or active site residues. nih.gov By appending a reporter tag (like a fluorophore or a biotin (B1667282) moiety) to the cyclohexyl ring, researchers could create a probe to "fish" for novel binding partners in cell lysates or living cells. This approach could uncover new biological targets for this chemical scaffold, potentially revealing previously unknown roles of enzymes in disease pathways and providing starting points for the development of new therapeutics.

Table 3: Potential Biological Targets for a Probe Based on this compound

| Enzyme/Target Class | Rationale for Interaction | Potential Application |

|---|---|---|

| Carbonyl-containing enzymes | The hydrazine can form a stable hydrazone linkage with aldehydes or ketones in enzyme active sites or cofactors (e.g., pyridoxal (B1214274) phosphate). | Identifying novel metabolic enzymes or protein post-translational modifications. |

| Heme peroxidases | The hydrazine can be oxidized by the enzyme's high-valent iron-oxo species, leading to covalent labeling. | Profiling peroxidase activity in oxidative stress and inflammation. |

| Monoamine oxidases (MAOs) | Hydrazines are a known class of MAO inhibitors and can form covalent adducts with the FAD cofactor. | Discovering novel MAO isoforms or assessing inhibitor specificity. |

| Transglutaminases | Potential for interaction with the enzyme's active site cysteine through redox-mediated mechanisms. | Probing enzyme activity in fibrosis and neurodegenerative diseases. |

Functionalization for Advanced Materials Science and Catalysis

Beyond biological applications, the distinct structural features of this compound make it an attractive building block for advanced materials and catalysis. The cyclohexyl group provides a rigid, aliphatic scaffold that can influence the packing and bulk properties of materials, while the hydrazide and amide groups offer sites for hydrogen bonding and coordination with metal ions.

In materials science, the molecule could be used as a monomer or a cross-linking agent in the synthesis of novel polyamides or hydrogels. The hydrogen-bonding capabilities of the amide and hydrazide moieties could lead to materials with self-healing properties or specific thermal behaviors. Functionalization of the cyclohexyl ring or the terminal nitrogen of the hydrazine could introduce additional functionalities, tailoring the final material for applications in separation membranes, sensors, or specialty polymers. mdpi.com

In catalysis, the hydrazide group can act as a bidentate ligand, coordinating with transition metals to form novel organometallic complexes. acs.org These complexes could be investigated for their catalytic activity in a range of organic transformations, such as transfer hydrogenation, where hydrazine derivatives are known to serve as effective hydrogen donors, or C-C coupling reactions. researchgate.netd-nb.info The cyclohexyl group would provide steric bulk that could be tuned to influence the selectivity and efficiency of the catalytic process.

Table 4: Prospective Applications in Materials Science and Catalysis

| Domain | Functionalization Strategy | Potential Application |

|---|---|---|

| Polymer Chemistry | Use as a difunctional monomer in polycondensation reactions. | Synthesis of specialty polyamides with high thermal stability. |

| Incorporation into polymer backbones as a cross-linking agent. | Development of self-healing hydrogels through reversible hydrogen bonding. | |

| Coordination Chemistry | Coordination of the hydrazide moiety to transition metals (e.g., Ni, Cu, Pd). | Creation of novel catalysts for oxidation or reduction reactions. |

| Surface Science | Grafting onto surfaces via functionalization of the cyclohexyl ring. | Modification of surface properties for improved biocompatibility or sensing capabilities. |

Q & A

Q. What are the key structural features of N-cyclohexyl-2-hydrazinyl-2-oxoacetamide that influence its reactivity and stability?

The compound’s reactivity arises from its hydrazinyl (-NH-NH2) and oxoacetamide (-CO-NH-) moieties, which participate in hydrogen bonding and nucleophilic interactions. The cyclohexyl group introduces steric effects and lipophilicity, influencing solubility and crystallinity. Methodologically, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and infrared (IR) spectroscopy are essential for confirming functional groups. X-ray crystallography, using programs like SHELXL , can resolve steric and electronic effects by analyzing bond angles and torsional strain .

Q. What synthetic methodologies are recommended for this compound?

Synthesis typically involves coupling cyclohexylamine with a hydrazinyl-oxoacetamide precursor under controlled pH and temperature. For example:

Hydrazine derivatization : React ethyl oxoacetate with hydrazine hydrate to form the hydrazinyl core.

Amide coupling : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to conjugate the hydrazinyl intermediate with cyclohexylamine.

Purification : Employ column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (e.g., ethanol/water) to isolate the product. Reaction monitoring via thin-layer chromatography (TLC) and mass spectrometry (MS) ensures purity .

Q. How is the compound characterized to confirm its structural integrity?

- Spectroscopic analysis : ¹H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 8.1–8.3 ppm for hydrazine NH).

- Mass spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]+.

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values.

- Single-crystal XRD : Resolve hydrogen bonding networks using SHELXL refinement .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound be analyzed to predict crystal packing and stability?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., D , R₂²(8) ) to predict supramolecular assembly. For example:

- The hydrazinyl group forms N–H···O=C interactions with adjacent molecules, creating chains or sheets.

- Use Mercury (CCDC) or CrystalExplorer to visualize Hirshfeld surfaces and quantify intermolecular contacts (e.g., % contribution of H···O/N interactions) .

- Compare experimental XRD data with computational models (DFT or MD simulations) to assess packing efficiency under thermal stress .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for this compound?

- Data triangulation : Cross-validate NMR/IR with high-resolution MS and elemental analysis.

- Dynamic NMR : Detect conformational exchange (e.g., hindered rotation of the cyclohexyl group) causing signal broadening.

- Twinned crystal analysis : Use SHELXL’s TWIN/BASF commands to refine datasets with overlapping lattices .

- Error analysis : Calculate R-factors (R₁ < 5%) and goodness-of-fit (GOF ≈ 1.0) to assess refinement reliability .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

- DoE (Design of Experiments) : Vary pH (4–7), temperature (0–25°C), and solvent polarity (THF vs. DCM) to identify optimal parameters.

- Catalyst screening : Test Brønsted acids (e.g., p-TsOH) or bases (e.g., DIPEA) to accelerate coupling.

- In-situ monitoring : Use ReactIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. What computational methods predict the compound’s biological interactions (e.g., enzyme inhibition)?

- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., hydrolases) using the hydrazinyl group as a H-bond donor.

- MD simulations (GROMACS) : Assess binding stability (RMSD < 2 Å) and free energy (MM-PBSA) over 100 ns trajectories.

- QSAR modeling : Correlate substituent effects (e.g., cyclohexyl vs. aryl groups) with bioactivity using Hammett σ constants .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.